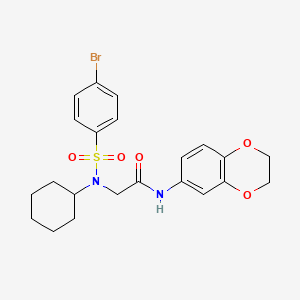![molecular formula C17H15N5O4 B7702246 4-{2-Nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7702246.png)
4-{2-Nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-Nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine is a complex organic compound that features a morpholine ring, a nitro group, and a pyridinyl-substituted oxadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The pyridinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Morpholine Introduction: The morpholine ring is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Aminated Derivatives: Reduction of the nitro group yields amine derivatives.
Substituted Aromatics: Various substituted products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-{2-Nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine has several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-{2-Nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, altering their activity.
Materials Science: Its electronic properties can influence the behavior of materials in which it is incorporated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{2-Nitro-4-[5-(pyridin-2-yl)-1,2,4-triazol-3-yl]phenyl}morpholine: Similar structure but with a triazole ring instead of an oxadiazole.
4-{2-Nitro-4-[5-(pyridin-2-yl)-1,3,4-oxadiazol-3-yl]phenyl}morpholine: Similar but with different positioning of the nitrogen atoms in the oxadiazole ring.
Uniqueness
The unique combination of a morpholine ring, nitro group, and pyridinyl-substituted oxadiazole moiety makes 4-{2-Nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine particularly versatile for various applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
4-[2-nitro-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c23-22(24)15-11-12(4-5-14(15)21-7-9-25-10-8-21)16-19-17(26-20-16)13-3-1-2-6-18-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHZCVWRRERHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B7702167.png)
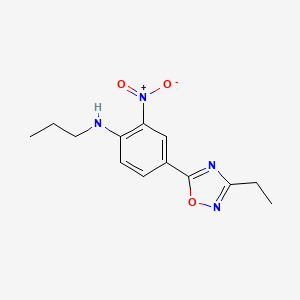
![3,4-DIMETHOXY-N'-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B7702178.png)
![N-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7702180.png)
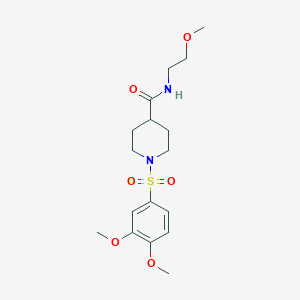
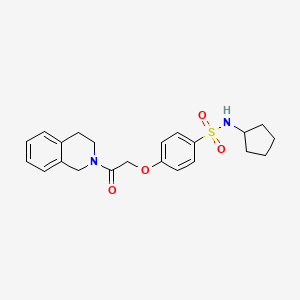
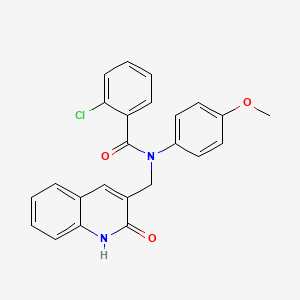
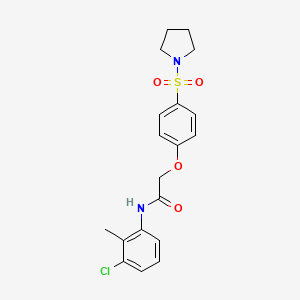
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide](/img/structure/B7702225.png)
![3,4-dimethoxy-N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7702229.png)
![3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B7702243.png)
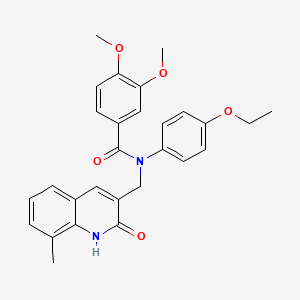
![3,4,5-trimethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B7702255.png)
